3,3'-Dithiobis(4-aminobenzoic acid)
Overview
Description
3,3’-Dithiobis(4-aminobenzoic acid) is a chemical compound with the molecular formula C14H12N2O4S2 . It’s also known by its common name 3,3’-Dithiobis .
Molecular Structure Analysis
The molecular structure of 3,3’-Dithiobis(4-aminobenzoic acid) consists of 14 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, 4 oxygen atoms, and 2 sulfur atoms . The exact mass is 336.02400 .Physical and Chemical Properties Analysis
The physical and chemical properties of 3,3’-Dithiobis(4-aminobenzoic acid) include a density of 1.6±0.1 g/cm3, a boiling point of 605.7±55.0 °C at 760 mmHg, and a flash point of 320.1±31.5 °C . It has 6 hydrogen bond acceptors, 6 hydrogen bond donors, and 5 freely rotating bonds .Scientific Research Applications
Detection and Quantification of Thiol Groups
Ellman's reagent is used to measure thiol groups in biological samples, including enzymes and tissues. Its application extends to the study of enzyme kinetics, where the reactivity of thiol groups can be essential for enzyme activity. For instance, the investigation into the effect of metal ions on the reactivity of thiol groups in human 5-aminolaevulinate dehydratase demonstrated the specificity and sensitivity of this reagent in biochemical assays (Gibbs, Gore, & Jordan, 1985).
Role in Enzyme Activity Studies
Ellman's reagent has been instrumental in elucidating the role of sulfhydryl groups in enzyme mechanisms. For example, it has been used to explore the catalytic mechanisms of enzymes like glyceraldehyde 3-phosphate dehydrogenase, where its interaction with sulfhydryl groups provided insights into the enzyme's activity and inhibition (Birkett, 1973).
Environmental and Analytical Applications
Beyond biological systems, 3,3'-Dithiobis(4-aminobenzoic acid) has found use in environmental analysis, such as the selective detection of trace metal ions in solutions. Its ability to form complexes with metal ions, leading to measurable changes in solution properties, has been applied in the development of sensors for metals like chromium (Dang, Li, Wang, Li, & Wu, 2009).
Safety and Hazards
Properties
IUPAC Name |
4-amino-3-[(2-amino-5-carboxyphenyl)disulfanyl]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O4S2/c15-9-3-1-7(13(17)18)5-11(9)21-22-12-6-8(14(19)20)2-4-10(12)16/h1-6H,15-16H2,(H,17,18)(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDRRJHFHSIBHDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)SSC2=C(C=CC(=C2)C(=O)O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00581400 | |
Record name | 3,3'-Disulfanediylbis(4-aminobenzoic acid) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00581400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102449-89-8 | |
Record name | 3,3'-Disulfanediylbis(4-aminobenzoic acid) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00581400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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